molecular formula C16H18N8O7 B2765045 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899358-08-8

5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2765045
CAS RN: 899358-08-8
M. Wt: 434.369
InChI Key: KYPYWAQFNSZARH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an allyloxy group, a hydrazono group, and a pyrimidine ring. Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction involving barbituric acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of these groups would likely result in numerous hydrogen-bonding possibilities .

Scientific Research Applications

Future Directions

The study and development of new pyrimidine derivatives is an active area of research due to their wide range of biological activities . This compound, with its complex structure and multiple functional groups, could be of interest in this field.

properties

CAS RN

899358-08-8

Product Name

5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Molecular Formula

C16H18N8O7

Molecular Weight

434.369

IUPAC Name

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H18N8O7/c1-3-4-31-6-7(25)5-24-9-10(23(2)16(30)20-13(9)28)17-14(24)22-21-8-11(26)18-15(29)19-12(8)27/h3,7,25H,1,4-6H2,2H3,(H,20,28,30)(H3,18,19,26,27,29)

InChI Key

KYPYWAQFNSZARH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COCC=C)O

solubility

not available

Origin of Product

United States

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